molecular formula C9H12O2 B2950389 (1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1212432-27-3

(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B2950389
CAS RN: 1212432-27-3
M. Wt: 152.193
InChI Key: JIHFJSOMLKXSSQ-PMDVUHRTSA-N
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Description

(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as norbornene-2-carboxylic acid, is a bicyclic organic compound with a carboxylic acid functional group. It has a unique structure that makes it useful in various scientific applications.2.1]hept-5-ene-2-carboxylic acid.

Mechanism of Action

The mechanism of action of (1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is not well understood. However, it is believed to act as a dienophile in the Diels-Alder reaction and as a ligand in organometallic chemistry.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid. However, it is not known to have any significant physiological effects on humans or animals.

Advantages and Limitations for Lab Experiments

One advantage of using (1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid in lab experiments is its unique structure, which makes it useful in various organic synthesis reactions. It is also readily available and relatively inexpensive. However, one limitation is that it is not water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on (1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid. One direction is to explore its potential as a ligand in organometallic chemistry and as a catalyst in various chemical reactions. Another direction is to investigate its potential as a building block in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research can be conducted to understand its mechanism of action and to develop new synthesis methods for (1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid.

Synthesis Methods

(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be synthesized by the Diels-Alder reaction between cyclopentadiene and methyl acrylate, followed by hydrolysis of the resulting adduct. The yield of this method is generally high, and the product can be purified by recrystallization.

Scientific Research Applications

(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid has various scientific research applications. It can be used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers. It can also be used as a ligand in organometallic chemistry and as a catalyst in various chemical reactions.

properties

IUPAC Name

(1S,4S)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(8(10)11)5-6-2-3-7(9)4-6/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6-,7+,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHFJSOMLKXSSQ-PMDVUHRTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC1C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]2C[C@H]1C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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